3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO·HCl and a molecular weight of 233.62 g/mol. It is characterized by a pyrrolidine ring connected to a chlorinated and fluorinated phenoxy group. This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and biochemistry, due to its potential therapeutic properties and role as a building block in organic synthesis.
The compound can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes. Its synthesis typically involves the reaction of 4-chloro-2-fluorophenol with pyrrolidine.
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is classified as an organic compound, specifically a substituted pyrrolidine derivative. It falls under the category of heterocyclic compounds due to the presence of the nitrogen atom in the pyrrolidine ring.
The synthesis of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride generally involves a multi-step process:
The reaction may require specific temperature and pressure conditions to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) can be employed for purification and analysis of the final product.
The molecular structure of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride features:
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride can participate in several types of chemical reactions:
Reagents such as sodium hydroxide and hydrochloric acid are commonly used in these reactions, and the specific products formed depend on reaction conditions like temperature and solvent choice.
The mechanism of action of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride involves its interaction with biological targets such as enzymes or receptors.
The exact mechanisms depend on the context of use and the biological system being studied.
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride has several applications:
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a fundamental scaffold in drug design due to its distinctive physicochemical properties, including structural rigidity, moderate basicity, and balanced hydrophilicity. This ring system enables precise three-dimensional positioning of pharmacophoric elements while enhancing target engagement through conformational restriction. Approximately 25% of FDA-approved small-molecule therapeutics contain nitrogen heterocycles, with pyrrolidine derivatives representing a substantial subset due to their synthetic versatility and favorable pharmacokinetic profiles [3].
Structural modifications at key positions on the pyrrolidine ring (N1, C3, and C5) profoundly influence biological activity. N-alkylation modulates membrane permeability and metabolic stability, while substitutions at C3 (as seen in 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride) create chiral centers that enhance stereoselective target interactions. The C5 position allows for ring fusion or steric bulk incorporation, fine-tuning receptor affinity [3]. Pyrrolidine-based compounds demonstrate dual therapeutic functionality in disorders like diabetes and cancer, attributed to their ability to target shared pathological pathways such as oxidative stress and metabolic dysregulation. This versatility is exemplified by antidiabetic agents featuring pyrrolidine-2,4-dione cores and anticancer compounds with spiro-pyrrolidine oxindole motifs [3].
Table 1: Impact of Pyrrolidine Substitution Patterns on Drug Properties
Substitution Position | Structural Modification | Biological Consequence | Therapeutic Application |
---|---|---|---|
N1 | Alkylation/Acylation | Enhanced metabolic stability | Kinase inhibitors (e.g., anticancer) |
C3 (e.g., 3-aryloxy) | Chiral phenoxy attachment | Stereoselective target engagement | Metabolic disorder therapeutics |
C5 | Ring fusion/Steric groups | Improved receptor affinity and selectivity | Antimicrobial agents |
Halogen atoms—particularly chlorine and fluorine—are indispensable in optimizing drug-like properties. In 2024 alone, 16 of 50 FDA-approved drugs contained halogen atoms, with chlorine appearing in 8 compounds and fluorine in 13, underscoring their dominance in medicinal chemistry [1] . The 4-chloro-2-fluorophenoxy group in 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride exemplifies strategic halogen placement, where each atom serves distinct electronic and steric purposes.
The ortho-fluorine atom exerts strong electron-withdrawing effects, lowering the pKa of adjacent functionalities and enhancing membrane permeability through ortho-effects. Simultaneously, the para-chlorine contributes to optimal lipophilicity (logP ~2.4) and enables halogen bonding interactions with biomolecular targets. Chlorine’s sigma-hole potential facilitates favorable interactions with carbonyl oxygens and electron-rich residues in binding pockets, enhancing binding affinity and duration of action [4] . Comparative studies of Selective Androgen Receptor Modulators (SARMs) demonstrate that 4-chlorophenoxy derivatives exhibit 2.3-fold greater oral bioavailability than fluoro-analogues due to chlorine’s ability to shield metabolic soft spots. This metabolic stabilization is critical for sustained therapeutic effects [4].
Table 2: Comparative Effects of Halogen Substituents on Drug Properties
Halogen Position | Key Physicochemical Contributions | Biological Impact |
---|---|---|
Ortho-fluorine (phenoxy) | - Electron-withdrawing effect (σI = 0.52) - Ortho-effect enhancing permeability | - Lowers metabolic oxidation - Improves CNS penetration |
Para-chlorine (phenoxy) | - Optimal lipophilicity (π = 0.71) - Halogen bonding capability (σ-hole) | - Extends plasma half-life - Enhances target residence time |
Combined F/Cl substitution | - Synergistic electronic effects - Complementary steric bulk | - Improved oral bioavailability - Higher selectivity indices |
In Aurora kinase inhibitors, bromine-substituted 4-phenoxy-quinolines demonstrate sub-nanomolar potency attributed to halogen-induced lipophilicity and target engagement. Though bromine is less common in final drugs, its role in lead optimization highlights how halogen choice fine-tunes drug parameters [9]. The strategic halogen placement in 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride thus represents a sophisticated approach to balancing target affinity, metabolic stability, and bioavailability.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: